1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde
Overview
Description
The compound “1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde” is a complex organic molecule that contains several functional groups, including a pyrrole ring, a thiadiazole ring, and a methylpiperidine group. These functional groups suggest that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the heterocyclic rings and the methylpiperidine group. These groups can participate in various types of intermolecular interactions, which can affect the compound’s conformation and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the methylpiperidine group could affect its polarity, solubility, and stability .Scientific Research Applications
1. Biological Activity Studies
- Schiff base and metal complexes derived from related compounds show potential in antimicrobial activity against various bacteria and fungi, such as Staphylococcus aureus and Escherichia coli (Aziz & Shaalan, 2015).
- Similar studies have also reported the synthesis of metal complexes using Schiff bases derived from 1H-Pyrrole-2-carbaldehyde and their effectiveness in antimicrobial activity (Shalan et al., 2014).
2. Anticancer Activity
- Some derivatives, such as arylazothiazoles and 1,3,4-thiadiazoles, have shown promising anticancer activity against certain cancer cell lines (Gomha et al., 2015).
3. Synthesis Methods
- Efficient synthetic methods for heterocycles containing both carbazole and 1,3,4-thiadiazole moieties have been developed, demonstrating the versatility of these compounds in chemical synthesis (Li & Xing, 2012).
4. Antimicrobial and Antifungal Activities
- Novel derivatives of thiadiazoles have been synthesized and shown effective antimicrobial and antifungal activities. This includes the use of ultrasound-assisted synthesis for efficient production (Kerru et al., 2020).
5. Potential as Antiviral Agents
- Studies have investigated the potential of thiadiazole-based molecules, including those containing 1,2,3-triazole moieties, as antiviral agents, particularly in the context of COVID-19 (Rashdan et al., 2021).
6. Applications in Organometallic Chemistry
- Aluminum and zinc complexes supported by pyrrole-based ligands have been synthesized, showing the utility of these compounds in organometallic chemistry and catalysis (Qiao et al., 2011).
Future Directions
properties
IUPAC Name |
1-[5-(4-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-10-4-7-16(8-5-10)12-14-15-13(19-12)17-6-2-3-11(17)9-18/h2-3,6,9-10H,4-5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZPNNHOHOYDTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(S2)N3C=CC=C3C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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